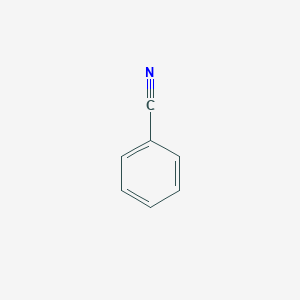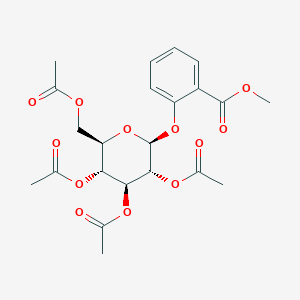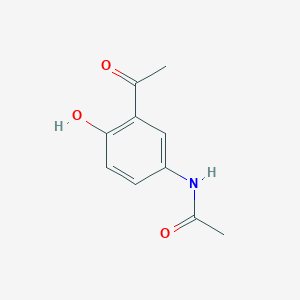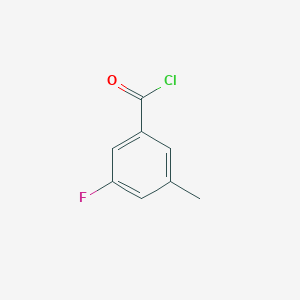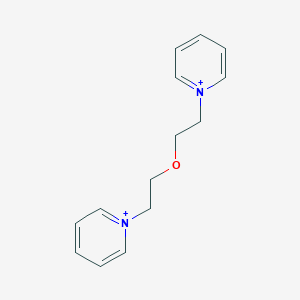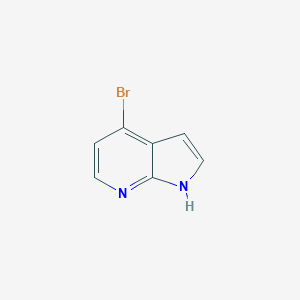
4-Brom-7-Azaindol
Übersicht
Beschreibung
4-Bromo-1H-pyrrolo[2,3-b]pyridine, also known as 4-BP, is a heterocyclic aromatic compound that is structurally related to pyridine. It is a widely used building block in organic synthesis and has been employed in a variety of medicinal and pharmaceutical applications. 4-BP has also been used in the synthesis of various heterocyclic compounds and as a starting material for the synthesis of other biologically active compounds.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie und Wirkstoffforschung
4-Brom-7-Azaindol dient als wertvoller Baustein bei der Synthese verschiedener biologisch aktiver Moleküle und findet Anwendung in der medizinischen Chemie und Wirkstoffforschung . Es hat Potenzial als Antikrebs- und antimikrobielles Mittel .
Synthese von substituierten Azaindol-Produkten
Diese Verbindung ist entscheidend für die Synthese von substituierten Azaindol-Produkten, die vielfältige biologische Aktivitäten aufweisen . Azaindole sind organische Verbindungen, die für ihre vielfältigen biologischen Aktivitäten bekannt sind, darunter Antikrebs-, antivirale und antibakterielle Eigenschaften .
Synthese von Tyrosinkinase-Inhibitoren
This compound wird als chemisches Reagenz bei der Synthese von Tyrosinkinase-Inhibitoren verwendet . Tyrosinkinase-Inhibitoren sind eine Klasse von Medikamenten, die auf bestimmte Enzyme zielen, die an Zellwachstum und Zellteilung beteiligt sind, und werden häufig zur Behandlung von Krebs eingesetzt .
Anwendungen in der Materialwissenschaft
Diese Verbindung hat Anwendungen in der Materialwissenschaft . Es wurde als Baustein bei der Synthese von organischen Halbleitern verwendet, die wichtige Bestandteile bei der Entwicklung elektronischer Geräte wie Solarzellen und Transistoren sind .
Anwendungen in der organischen Elektronik
This compound findet auch Anwendungen in der organischen Elektronik . Es wird bei der Synthese von organischen Halbleitern verwendet, die Schlüsselkomponenten in verschiedenen elektronischen Geräten sind
Wirkmechanismus
Target of Action
4-Bromo-7-azaindole, also known as 4-bromo-1H-pyrrolo[2,3-b]pyridine or MFCD08272233, is primarily targeted towards Casein Kinase 1 (CK1) . CK1 is a family of serine/threonine protein kinases that play a crucial role in various cellular processes, including cell cycle progression and circadian rhythm regulation .
Mode of Action
The compound interacts with its target, CK1, by inhibiting its activity . This inhibition occurs when 4-Bromo-7-azaindole binds to the ATP-binding pocket of CK1, thereby preventing the phosphorylation of certain proteins .
Biochemical Pathways
The inhibition of CK1 by 4-Bromo-7-azaindole affects the circadian clock-associated genes and proteins. Specifically, it decreases the expression of four dawn- and morning-phased clock-associated genes: CIRCADIAN CLOCK-ASSOCIATED 1 (CCA1), LATE ELONGATED HYPOCOTYL (LHY), PSEUDO-RESPONSE REGULATOR 9 (PRR9), and PRR7 . Concurrently, it increases the amounts of PRR5 and TIMING OF CAB EXPRESSION 1 (TOC1) proteins, which are transcriptional repressors of CCA1, LHY, PRR9, and PRR7 .
Pharmacokinetics
They can modulate and finely tune target binding and ADME-tox properties .
Result of Action
The result of 4-Bromo-7-azaindole’s action is the lengthening of the circadian period of Arabidopsis thaliana . This is due to the accumulation of PRR5 and TOC1 proteins, which repress the expression of certain clock-associated genes .
Action Environment
The action, efficacy, and stability of 4-Bromo-7-azaindole can be influenced by environmental factors. For instance, the circadian clock, which the compound affects, remains relatively constant in spite of environmental fluctuations, such as temperature change . .
Biochemische Analyse
Biochemical Properties
4-Bromo-7-azaindole is a stable compound with a high stability and moderate solubility in common organic solvents . It serves as a valuable building block in the synthesis of various biologically active molecules . It has potential as an anticancer and antimicrobial agent . Additionally, 4-Bromo-7-azaindole is crucial for the synthesis of substituted azaindole products, which have diverse biological activities . It is also used in the synthesis of tyrosine kinase inhibitors .
Cellular Effects
It is known that azaindole derivatives, a class to which 4-Bromo-7-azaindole belongs, have been recognized as privileged structures in biological process modulation, in medicinal chemistry and drug discovery programs . They exhibit significant biological activities and have contributed to the generation of new therapeutic agents .
Molecular Mechanism
It is known that azaindole derivatives have been used as kinase inhibitors . An analysis of their mode of binding based on X-ray crystallography data gives structural insights for the design of more potent and selective inhibitors .
Temporal Effects in Laboratory Settings
4-Bromo-7-azaindole is a stable compound with a high stability under normal conditions . It is a solid, crystalline substance with a melting point of approximately 178-183°C . It has a moderate solubility in common organic solvents such as ethanol, methanol, and dichloromethane .
Metabolic Pathways
Azaindole derivatives have been recognized as privileged structures in biological process modulation, in medicinal chemistry and drug discovery programs .
Transport and Distribution
It is known that it is a stable compound with a high stability and moderate solubility in common organic solvents .
Subcellular Localization
It is known that azaindole derivatives have been recognized as privileged structures in biological process modulation, in medicinal chemistry and drug discovery programs .
Eigenschaften
IUPAC Name |
4-bromo-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-6-2-4-10-7-5(6)1-3-9-7/h1-4H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZHTYOQWQEBLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=CC(=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90624173 | |
| Record name | 4-Bromo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
348640-06-2 | |
| Record name | 4-Bromo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-1H-pyrrolo[2,3-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the advantages of using 4-Bromo-7-azaindole in palladium-catalyzed cross-coupling reactions?
A1: 4-Bromo-7-azaindole serves as a versatile substrate in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. [] This compound readily reacts with various coupling partners, including amides, amines, amino acid esters, and phenols, under relatively mild conditions. [] This versatility makes it a valuable building block for synthesizing a diverse range of complex molecules, particularly those with potential biological activity.
Q2: Can you provide an example of a successful cross-coupling reaction using 4-Bromo-7-azaindole, highlighting the specific catalyst system and reaction conditions?
A2: Research demonstrates the successful C-N cross-coupling of 4-Bromo-7-azaindole with amides using a catalyst system comprising palladium(II) acetate (Pd(OAc)2) or [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd2(dba)3), Xantphos ligand, and cesium carbonate (Cs2CO3) as a base in dioxane solvent. [] This reaction proceeded efficiently, highlighting the effectiveness of this specific catalyst system and reaction conditions for C-N bond formation with 4-Bromo-7-azaindole.
Q3: Besides its use in cross-coupling reactions, has 4-Bromo-7-azaindole been explored as a building block for other types of compounds?
A3: Yes, 4-Bromo-7-azaindole has been used as a starting material for synthesizing platinum(II) oxalato complexes. [] These complexes incorporate 7-azaindole derivatives, including 4-Bromo-7-azaindole, as co-ligands. [] This research demonstrates the potential of using 4-Bromo-7-azaindole in coordination chemistry and developing metal-based complexes with potential biological activities.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

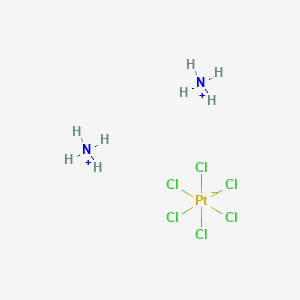

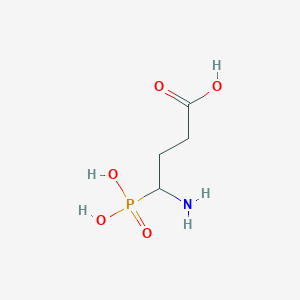
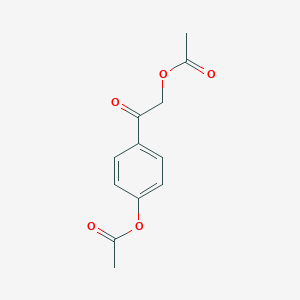
![N,N'-[Ethane-1,2-diylbis(iminoethane-2,1-diyl)]bishexadecan-1-amide](/img/structure/B105544.png)
